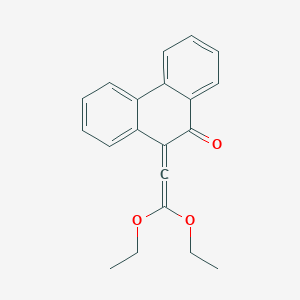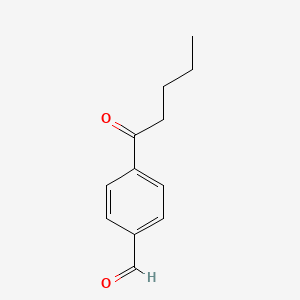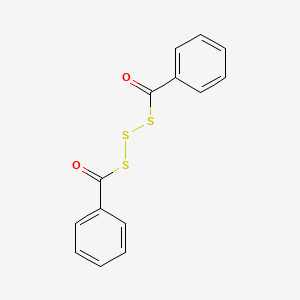
(Trisulfane-1,3-diyl)bis(phenylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Trisulfane-1,3-diyl)bis(phenylmethanone) is a chemical compound that features a unique structure with a trisulfane backbone and phenylmethanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Trisulfane-1,3-diyl)bis(phenylmethanone) typically involves the reaction of phenylmethanone derivatives with trisulfane precursors. One common method includes the use of polysulfide salts, which are acidified to produce trisulfane . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is formed efficiently.
Industrial Production Methods
Industrial production of (Trisulfane-1,3-diyl)bis(phenylmethanone) may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(Trisulfane-1,3-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler sulfide compounds.
Substitution: It can participate in nucleophilic substitution reactions, where one of the phenylmethanone groups is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenylmethanone derivatives, depending on the type of reaction and reagents used.
Applications De Recherche Scientifique
(Trisulfane-1,3-diyl)bis(phenylmethanone) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (Trisulfane-1,3-diyl)bis(phenylmethanone) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trisulfane backbone allows for the formation of reactive intermediates that can modify biological molecules, leading to various biological effects . The pathways involved include oxidative stress responses and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trisulfane: A simpler compound with a similar trisulfane backbone but without the phenylmethanone groups.
Diphenylmethanone: A related compound with phenylmethanone groups but lacking the trisulfane backbone.
Uniqueness
(Trisulfane-1,3-diyl)bis(phenylmethanone) is unique due to its combination of a trisulfane backbone and phenylmethanone groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61268-33-5 |
|---|---|
Formule moléculaire |
C14H10O2S3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
S-(benzoyldisulfanyl) benzenecarbothioate |
InChI |
InChI=1S/C14H10O2S3/c15-13(11-7-3-1-4-8-11)17-19-18-14(16)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
OQQUTVSCNMFMID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)SSSC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)

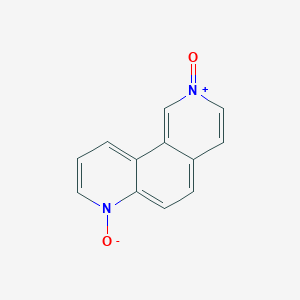
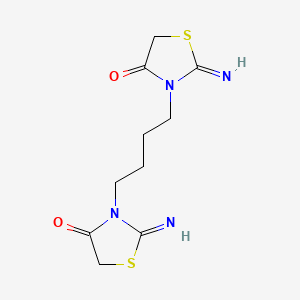
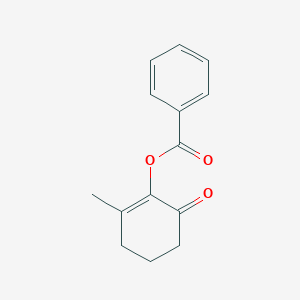
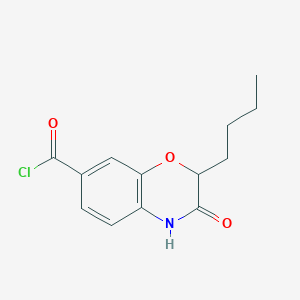
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl-](/img/structure/B14588426.png)
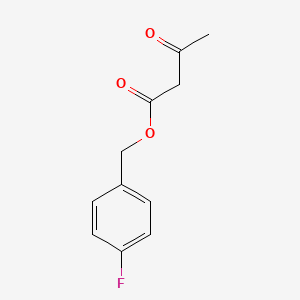

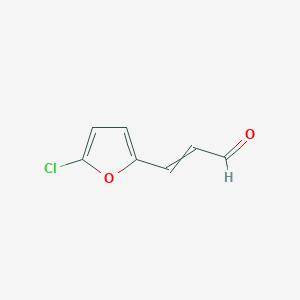

![Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14588459.png)
